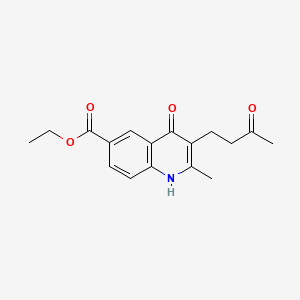![molecular formula C12H17N3O3 B5699763 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5699763.png)
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol, also known as MPP+, is a toxic compound that has been extensively studied in scientific research. This compound has been used to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders.
作用機序
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ inhibits mitochondrial respiration by binding to complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The increase in ROS production leads to oxidative stress and cell death.
Biochemical and Physiological Effects:
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been shown to selectively kill dopamine neurons in the substantia nigra, which is the area of the brain that is most affected in Parkinson's disease. 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ also causes oxidative stress and inflammation, which are thought to play a role in the development of Parkinson's disease.
実験室実験の利点と制限
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which makes it an ideal tool for studying the mechanisms of Parkinson's disease. However, 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is also highly toxic and must be handled with care. In addition, 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is not a perfect model for Parkinson's disease, as it does not replicate all of the features of the disease.
将来の方向性
There are many future directions for 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ research. One area of research is to develop new treatments for Parkinson's disease based on the mechanisms of 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ toxicity. Another area of research is to use 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ as a tool to study other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, researchers can use 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ to study the effects of environmental toxins on the brain and develop new strategies for preventing and treating neurodegenerative disorders.
合成法
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is synthesized from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is a prodrug that is converted to 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ in the brain. MPTP is converted to 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ by the enzyme monoamine oxidase-B (MAO-B). 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is then taken up by dopamine neurons, where it inhibits mitochondrial respiration and leads to cell death.
科学的研究の応用
2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ has been used extensively in scientific research to study the mechanism of action of Parkinson's disease and other neurodegenerative disorders. 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ is a potent neurotoxin that selectively kills dopamine neurons, which are the cells that are lost in Parkinson's disease. By studying the effects of 2-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol+ on dopamine neurons, researchers can gain insight into the mechanisms of Parkinson's disease and develop new treatments for this debilitating disorder.
特性
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-8-11(15(17)18)2-3-12(10)16/h2-3,8,16H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTJVMVMZPOGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5432049 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(acetyloxy)-5-methylphenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5699707.png)

![methyl (4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B5699717.png)


![N-isopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5699738.png)

![2-(2-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5699761.png)
![4-chloro-6-(4-morpholinyl)-N-[2-(4-morpholinyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B5699770.png)

![4-benzyl-1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5699786.png)
![1-[(10-chloro-9-anthryl)methyl]-4-ethylpiperazine](/img/structure/B5699793.png)
![1-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)azepane](/img/structure/B5699800.png)